Flexibilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flexibilide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Anti-inflammatory Effects

Flexibilide exhibits notable anti-inflammatory properties, which have been demonstrated in various studies. It has been shown to inhibit the activation of microglia and astrocytes in models of neuropathic pain, effectively reducing neuroinflammation associated with chronic pain conditions . This inhibition is crucial as chronic neuroinflammation is a key contributor to the development and maintenance of neuropathic pain.

1.2 Analgesic Effects

Research indicates that this compound can serve as an analgesic agent. In a study involving a rat model of chronic constriction injury (CCI), intrathecal administration of this compound significantly reduced thermal hyperalgesia and weight-bearing deficits, suggesting its potential as a therapeutic agent for neuropathic pain . The analgesic effects were associated with the modulation of spinal transforming growth factor-β1 (TGF-β1) levels, highlighting its role in pain pathways .

Neuropathic Pain Model

In a controlled study, rats subjected to CCI were treated with intrathecal injections of this compound. Results showed a marked reduction in thermal hyperalgesia and improved weight-bearing capabilities compared to control groups receiving vehicle treatment. The study concluded that repeated administration could prevent the onset of pain-related behaviors associated with CCI .

In Vitro Studies

This compound has also been evaluated in vitro for its effects on various cell types involved in inflammation. It demonstrated a capacity to inhibit cytokine production from activated macrophages and reduce oxidative stress markers in neuronal cultures, indicating its potential utility not only in pain management but also in broader inflammatory conditions .

Summary Table of this compound Applications

Analyse Des Réactions Chimiques

Isolation and Structural Confirmation

Flexibilide was originally isolated from the soft coral Sinularia flexibilis . Its structure was determined through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography . The purity of this compound used in in vivo studies has been verified by 1H and 13C NMR spectra .

Chemical Reactions and Transformations

-

Base-Catalyzed Hydrolysis: this compound can be derived through base-catalyzed hydrolysis. For example, flexibilisin A can be created from 11-epi-sinulariolide acetate via base-catalyzed hydrolysis .

-

Hydrogenation: Dihydrosinularin, a cembranoid derivative, can be obtained from Sinularia flexibilis. The difference between dihydrosinularin and this compound (sinularin) is the saturation of the double bond at C-17. Hydrogenation at this position forms a single bond, altering the molecule's activity .

Biological and Pharmacological Activity

-

Anti-inflammatory and Analgesic Effects: this compound has demonstrated anti-inflammatory and analgesic effects . In vivo studies have shown its potential in treating neuropathic pain .

-

Mechanism of Action: Research suggests that this compound reduces neuropathic pain by directly inhibiting the expression of iNOS (inducible nitric oxide synthase) and the activation of microglia and astrocytes. It also upregulates transforming growth factor-β1 (TGF-β1), which further inhibits iNOS expression and glial cell activation. This compound may also attenuate neuropathic pain behavior directly through the upregulation of TGF-β1 .

-

Impact on TGF-β1: this compound can upregulate the expression of TGF-β1 in the spinal cord, which contributes to its antinociceptive effects . The antinociceptive effect of this compound can be attenuated by TGF-βRI inhibitors, suggesting the important role of TGF-β1 in this compound's analgesic properties .

Cultured Soft Coral as a Source

This compound used in various studies has been obtained from cultured soft corals, ensuring a sustainable source of this compound . The use of cultured Sinularia flexibilis ensures a consistent and reliable supply of this compound for research purposes .

Data Table: Effects of this compound on TGF-β1 Expression

| Group | Treatment | TGF-β1 Expression in Spinal Cord |

|---|---|---|

| Sham-operated | None | Normal levels |

| CCI (Chronic Constriction Injury) | None | Reduced levels |

| CCI | This compound (i.t. injection) | Increased levels |

| Sham-operated | This compound (i.t. injection) | Increased levels |

i.t. = intrathecal; CCI = chronic constriction injury; TGF-β1 = transforming growth factor-β1

This data demonstrates that this compound can reverse the CCI-induced downregulation of TGF-β1, suggesting a key mechanism through which it alleviates neuropathic pain .

Reaction dynamics in Solution

The dynamics of chemical reactions, including those involving this compound, in liquid solutions are influenced by the surrounding solvent . The solvent can affect the reaction in several ways:

-

Formation of complexes between reactants and solvent molecules

-

Modifications to transition state energies and structures

-

Coupling between the motions of the reacting molecules and the solvent modes, and exchange of energy

-

Solvent caging of reactants and products

-

Structural changes to the solvation shells in response to the changing chemical identity of the solutes

These factors should be considered when studying this compound's reactions in biological systems, as it can affect the observed reaction rates and pathways .

Propriétés

Formule moléculaire |

C20H30O4 |

|---|---|

Poids moléculaire |

334.4 g/mol |

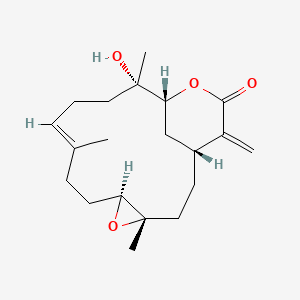

Nom IUPAC |

(1R,4S,6S,9E,13S,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20+/m1/s1 |

Clé InChI |

YKKJETNBRNDYKN-JZZWRREUSA-N |

SMILES |

CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |

SMILES isomérique |

C/C/1=C\CC[C@]([C@H]2C[C@@H](CC[C@]3([C@@H](O3)CC1)C)C(=C)C(=O)O2)(C)O |

SMILES canonique |

CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |

Synonymes |

flexibilide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.